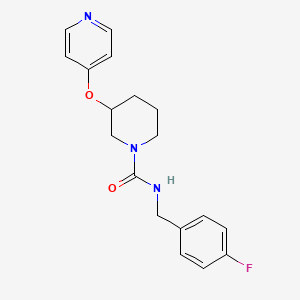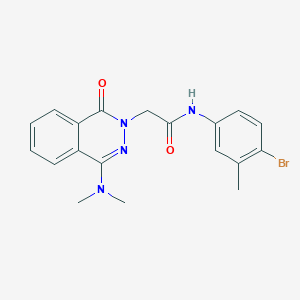
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide, also known as FPPT, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. FPPT belongs to the class of thiazole carboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
Target of Action
The primary target of F3406-4474, also known as N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Mode of Action
F3406-4474 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-4474 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby blocking the initiation of transcription and replication of the virus genome .
Result of Action
The molecular and cellular effects of F3406-4474’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and initiating its replication process, the compound effectively reduces the spread of the virus within the host.
Action Environment
The action of F3406-4474 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2
実験室実験の利点と制限
One advantage of using N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide in lab experiments is its favorable pharmacokinetic profile, which allows for easy administration and measurement of the compound. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in animal models. However, one limitation of using this compound is its limited availability, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia. Another direction is to study the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties. Additionally, the development of new synthesis methods for this compound may increase its availability and facilitate further research.
合成法
The synthesis of N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide involves the reaction of 3-fluorobenzylamine with 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid in the presence of coupling reagents. The reaction yields this compound as a white solid with a melting point of 167-169°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
科学的研究の応用
N-(3-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. This compound has also been investigated for its potential as an analgesic agent, as it has shown to reduce pain in animal models of neuropathic and inflammatory pain.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c1-12-10-13(8-9-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZLXRPQHDTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)
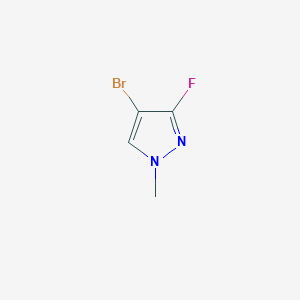

![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
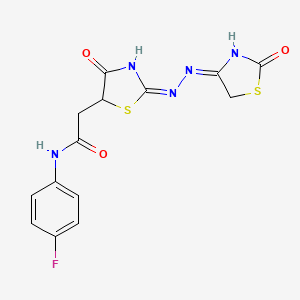
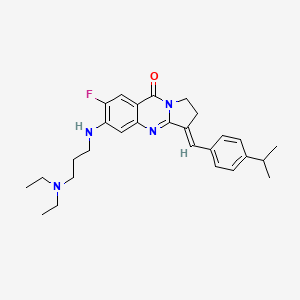

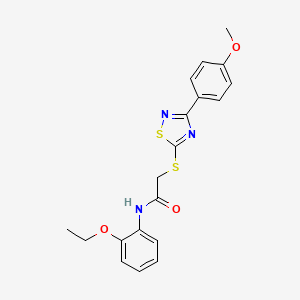
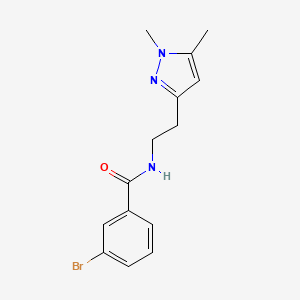
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)
